molecular formula C12H8N2O2 B3327074 [3,3'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 311811-95-7

[3,3'-Bipyridine]-5,5'-dicarbaldehyde

Cat. No.: B3327074
CAS No.: 311811-95-7
M. Wt: 212.2 g/mol
InChI Key: AKVIUBMKAUOASP-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-5,5'-dicarbaldehyde is a bipyridine derivative featuring two pyridine rings connected at the 3,3'-positions, with aldehyde (-CHO) functional groups at the 5 and 5' positions (Figure 1). This compound is a structural isomer of the more widely studied [2,2'-bipyridine]-5,5'-dicarbaldehyde, where the pyridine rings are linked at the 2,2'-positions. The molecular formula is C₁₂H₈N₂O₂, with an average molecular mass of 212.21 g/mol .

Properties

IUPAC Name

5-(5-formylpyridin-3-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-11(5-13-3-9)12-2-10(8-16)4-14-6-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIUBMKAUOASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-5,5’-dicarbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which can yield 3,3’-bipyridine . The aldehyde groups can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale catalytic processes. Metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, are frequently employed . These methods allow for the efficient synthesis of bipyridine derivatives under controlled conditions, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Coordination Chemistry

[3,3'-Bipyridine]-5,5'-dicarbaldehyde serves as an effective ligand in coordination chemistry. It can coordinate with various metal ions to form stable complexes. These complexes are crucial in catalysis and material synthesis.

  • Case Study : Research has shown that the compound forms metal-organic frameworks (MOFs) with transition metals, which exhibit unique properties for gas storage and separation applications. The coordination behavior allows for the design of selective adsorbents for gases like CO₂ and H₂ .

Catalysis

The compound is utilized in catalytic processes due to its ability to stabilize metal centers.

  • Example : It has been used in the synthesis of Schiff bases through reactions with amines. These Schiff bases can further participate in various organic transformations, demonstrating the compound's versatility in catalysis .

Biological Applications

Recent studies indicate that [3,3'-Bipyridine]-5,5'-dicarbaldehyde exhibits antibacterial properties against various strains of bacteria.

  • Antibacterial Activity :
    • Study Findings : A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound.
    Concentration (µg/mL)E. coli Viability (%)S. aureus Viability (%)
    107065
    504030
    100105

Material Science

The compound is also employed in the synthesis of covalent organic frameworks (COFs), which are materials characterized by their porous structure and high surface area.

  • Application : COFs derived from [3,3'-Bipyridine]-5,5'-dicarbaldehyde are used for host-guest interactions and have potential applications in drug delivery systems and sensors .

Antioxidant Capacity

The antioxidant activity of [3,3'-Bipyridine]-5,5'-dicarbaldehyde has been assessed using DPPH radical scavenging assays.

Concentration (µg/mL)% Scavenging Activity
1025
5050
10080

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-5,5’-dicarbaldehyde involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The bipyridine core interacts with metal ions through nitrogen atoms, facilitating electron transfer and stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison :

[2,2'-Bipyridine]-5,5'-dicarbaldehyde Structure: Pyridine rings linked at 2,2'-positions; aldehydes at 5,5'-positions. Synthesis: Typically synthesized via enamination of 5,5'-dimethyl-2,2'-bipyridine with Bredereck’s reagent (t-butoxybis(dimethylamino)methane), followed by oxidative cleavage using NaIO₄ . Applications: Widely used in covalent organic frameworks (COFs) for catalysis (e.g., Heck coupling reactions) and gas capture .

[3,3'-Bipyridine]-6,6'-dicarbaldehyde

  • Structure : Pyridine rings linked at 3,3'-positions; aldehydes at 6,6'-positions.
  • Synthesis : Condensation of 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline with [3,3'-bipyridine]-6,6'-dicarbaldehyde under solvothermal conditions .
  • Applications : Used in rhombic COFs for tailored porosity and electronic properties .

[2,2'-Bipyridine]-4,4'-dicarbaldehyde Structure: Aldehydes at 4,4'-positions. Applications: Limited reports; primarily explored in peptide macrocycle synthesis .

Physicochemical Properties

Property [2,2'-Bipyridine]-5,5'-dicarbaldehyde [3,3'-Bipyridine]-5,5'-dicarbaldehyde (Hypothetical) [3,3'-Bipyridine]-6,6'-dicarbaldehyde
Crystallinity High (sharp XRD peaks at 5°, 15°, 22°) Unknown Amorphous (broad XRD peak at 20°)
Coordination Sites Bipyridine N and aldehyde O Likely similar but sterically distinct Bipyridine N (weaker Pd coordination)
Thermal Stability Stable up to 175°C in DMSO Not reported Not reported

Functional and Catalytic Performance

Coordination Chemistry :
  • [2,2'-Bipyridine]-5,5'-dicarbaldehyde :
    • Strong Pd(II) coordination via bipyridine N atoms, enabling high catalytic activity in Heck coupling (70–96% yields) .
    • Dual coordination with imine and bipyridine in COFs enhances Pd dispersion .
  • [3,3'-Bipyridine] Derivatives :
    • Steric hindrance from 3,3'-linkage reduces cyclometalation efficiency (e.g., ~15% in Im-COF-8) .
    • 3,3'-Bipyridine-6,6'-dicarbaldehyde-based COFs exhibit lower surface areas (e.g., 538–1554 m²/g) compared to 2,2'-linked analogs .
Gas Adsorption :
  • [2,2'-Bipyridine]-5,5'-dicarbaldehyde-based polyaminal networks show CO₂ uptake of ~2.8 mmol/g at 273 K .
  • No data exists for [3,3'] analogs, but reduced porosity is expected due to less efficient stacking.

Challenges and Opportunities

  • Synthesis : [3,3'] isomers require complex regioselective functionalization, unlike the straightforward enamination/oxidation route for [2,2']-5,5'-dicarbaldehyde .
  • Applications : [2,2']-5,5'-dicarbaldehyde dominates in catalysis due to optimal N-N distance for metal coordination, while [3,3'] isomers may excel in asymmetric catalysis or photovoltaics if tailored.

Biological Activity

[3,3'-Bipyridine]-5,5'-dicarbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

[3,3'-Bipyridine]-5,5'-dicarbaldehyde has a unique bipyridine structure that allows it to interact with various biological targets. The compound is characterized by two pyridine rings connected by a carbon chain with aldehyde functional groups at both ends. This structure can facilitate coordination with metal ions and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that [3,3'-Bipyridine]-5,5'-dicarbaldehyde exhibits antimicrobial activity against a range of pathogens. In studies conducted to evaluate its effectiveness against bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism behind this antimicrobial action may involve disruption of the bacterial cell membrane or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

In addition to its antimicrobial effects, [3,3'-Bipyridine]-5,5'-dicarbaldehyde has been investigated for its anticancer properties . Various cancer cell lines have been subjected to cytotoxicity assays to determine the compound's effectiveness in inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of [3,3'-Bipyridine]-5,5'-dicarbaldehyde on several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that the compound exhibits dose-dependent cytotoxicity. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

The biological activity of [3,3'-Bipyridine]-5,5'-dicarbaldehyde can be attributed to its ability to interact with specific molecular targets within cells:

  • Metal Coordination: The bipyridine structure allows for coordination with transition metals, which can enhance its biological activity.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
  • DNA Interaction: There is potential for intercalation into DNA strands, disrupting replication and transcription processes.

Q & A

Q. What is the standard synthetic route for [3,3'-Bipyridine]-5,5'-dicarbaldehyde?

The compound is synthesized via a two-step protocol:

  • Step 1 : Enamination of 5,5'-dimethyl-2,2'-bipyridine (or analogous precursors) with Bredereck’s reagent (t-butoxybis(dimethylamino)methane) in DMF at 120°C for 5 days under inert conditions, yielding an enamine intermediate.
  • Step 2 : Oxidative cleavage of the enamine groups using sodium periodate (NaIO₄) to generate the aldehyde functionalities . Note: While most evidence refers to 2,2'-bipyridine derivatives, analogous methods are applicable to 3,3'-bipyridine with adjustments in precursor selection .

Q. How is [3,3'-Bipyridine]-5,5'-dicarbaldehyde characterized spectroscopically?

Key characterization techniques include:

  • ¹H NMR : Peaks at δ 8.41 (s, 2H, aldehyde protons), 8.13 (d, aromatic protons), and 2.86 (s, 12H, dimethylamino groups from intermediates) .
  • IR Spectroscopy : Strong absorption bands at ~1700–1900 cm⁻¹ for aldehyde (-CHO) stretching vibrations .
  • X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is used for refinement, particularly for Schiff base derivatives or coordination complexes .

Q. What safety precautions are critical when handling [3,3'-Bipyridine]-5,5'-dicarbaldehyde in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 3 respiratory irritation) .
  • Storage : Keep in a cool, dry place away from strong oxidizers/acids to prevent decomposition .

Advanced Research Questions

Q. How is [3,3'-Bipyridine]-5,5'-dicarbaldehyde utilized in covalent organic frameworks (COFs) for catalytic applications?

  • COF Synthesis : Condense with tetra(4-anilyl)methane via imine bond formation under solvothermal conditions. The bipyridine units act as ligands for metal coordination (e.g., Pd(II)) .
  • Catalytic Performance : Pd-loaded COFs exhibit high activity in Heck coupling reactions (70–96% yields) due to synergistic effects between bipyridine and imine coordination sites. Optimize ligand ratios (e.g., 75% bipyridine content) for maximum surface area (up to 1554 m²/g) and catalytic efficiency .

Q. How can [3,3'-Bipyridine]-5,5'-dicarbaldehyde be incorporated into macrocyclic Schiff bases?

  • Cyclocondensation : React with enantiopure trans-1,2-diaminocyclohexane in a [3+3] stoichiometry to form a hexa Schiff base macrocycle. Use methanol or ethanol as solvents under reflux, followed by reduction with NaBH₄ to stabilize the macrocycle .
  • Applications : These macrocycles serve as chiral scaffolds for asymmetric catalysis or molecular recognition .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography. For ambiguous peaks (e.g., overlapping aldehyde signals), use high-resolution mass spectrometry (HRMS) or dynamic NMR experiments .
  • Computational Modeling : Pair experimental data with density functional theory (DFT) calculations to predict vibrational modes or NMR chemical shifts .

Q. What strategies optimize the catalytic activity of metal-coordinated [3,3'-Bipyridine]-5,5'-dicarbaldehyde complexes?

  • Ligand Tuning : Adjust the bipyridine:imine ratio in COFs to balance metal loading and framework stability. Higher bipyridine content enhances Pd(II) coordination but may reduce porosity .
  • Reaction Conditions : Perform Heck reactions under N₂ at 105°C with aryl halides and styrene derivatives. Monitor progress via GC-MS or HPLC .

Methodological Notes

  • Synthesis Optimization : For higher yields, ensure rigorous freeze–pump–thaw degassing during enamination to prevent side reactions .
  • Data Analysis : Use SHELXTL (Bruker AXS) for structure refinement in crystallography, especially for resolving disorder in flexible frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,3'-Bipyridine]-5,5'-dicarbaldehyde
Reactant of Route 2
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[3,3'-Bipyridine]-5,5'-dicarbaldehyde

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